![molecular formula C13H19NO B185543 (2-(Piperidin-1-ylmethyl)phenyl)methanol CAS No. 91271-61-3](/img/structure/B185543.png)
(2-(Piperidin-1-ylmethyl)phenyl)methanol
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Overview
Description
“(2-(Piperidin-1-ylmethyl)phenyl)methanol” is a chemical compound with the molecular formula C13H19NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “(2-(Piperidin-1-ylmethyl)phenyl)methanol” consists of a phenyl group (a ring of six carbon atoms) attached to a methanol group through a piperidin-1-ylmethyl group .Chemical Reactions Analysis
While specific chemical reactions involving “(2-(Piperidin-1-ylmethyl)phenyl)methanol” are not detailed in the search results, piperidine derivatives are known to undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
“(2-(Piperidin-1-ylmethyl)phenyl)methanol” has a molar mass of 205.3 g/mol. It has a density of 1.082 g/cm³. The compound melts at 72-73 ºC and boils at 319.6°C at 760 mmHg. Its flash point is 146.5°C. The vapor pressure is 0.00014mmHg at 25°C, and the refractive index is 1.57 .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their structural versatility and biological activity. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones(2-(Piperidin-1-ylmethyl)phenyl)methanol can serve as a building block for designing novel drugs with potential therapeutic effects .
Chemical Biology
Understanding the biological roles of piperidine-containing compounds is essential. Researchers explore their interactions with enzymes, proteins, and cellular processes. (2-(Piperidin-1-ylmethyl)phenyl)methanol may find applications in chemical biology studies.
For reference:
- (2-(Piperidin-1-ylmethyl)phenyl)methanol is also available as [2-(Piperidin-1-ylmethyl)phenyl]methanol hydrochloride .
- A related study discusses the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, which highlights the importance of piperidine derivatives in medicinal chemistry .
Future Directions
Piperidine derivatives, such as “(2-(Piperidin-1-ylmethyl)phenyl)methanol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSCBYKUUQJGNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351179 |
Source
|
Record name | [2-(piperidin-1-ylmethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Piperidin-1-ylmethyl)phenyl)methanol | |
CAS RN |
91271-61-3 |
Source
|
Record name | 2-(1-Piperidinylmethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91271-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(piperidin-1-ylmethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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